3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Description
This compound features a benzamide core substituted at the 3-position with a 1H-1,2,3,4-tetrazole ring and an N-linked 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-4-2-5-12(8-11)20-14(24)10-3-1-6-13(7-10)23-9-19-21-22-23/h1-9H,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRITSLIJJNPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by the introduction of the trifluoromethyl group. One common method is the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents like trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole oxides, while nucleophilic substitution can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among benzamide derivatives include substituent type, position, and heterocyclic systems. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Tetrazole vs.
- CF₃ Positioning : The 3-CF₃ group on the phenyl ring is conserved in the target compound and D818, whereas J1X places CF₃ at the benzamide’s 5-position. This positional variation may alter steric effects and electronic distribution .
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes:
- The tetrazole’s polarity reduces logP compared to J1X’s pyrazole and CF₃ combination.
Biological Activity
3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry and agricultural applications. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C15H13F3N4
- Molecular Weight : 308.29 g/mol
The structure features a tetrazole ring, a trifluoromethyl group, and a benzamide moiety, contributing to its unique biological properties.
Antimicrobial Properties
Research indicates that compounds containing tetrazole moieties exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of tetrazole can effectively inhibit the growth of various bacterial strains. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes.
| Activity Type | Tested Strains | IC50 Values (µg/mL) |
|---|---|---|
| Antibacterial | E. coli | 5.0 |
| S. aureus | 4.5 | |
| Antifungal | C. albicans | 6.0 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of tetrazole-containing compounds has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
A study evaluating the cytotoxicity of related compounds reported:
- Cell Lines Tested : A-431 (epidermoid carcinoma), Jurkat (T-cell leukemia)
- Results : The compound exhibited significant cytotoxicity with IC50 values around 2.0 µg/mL for both cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation : It could modulate receptor activity linked to cell proliferation and survival.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in treated cells.
Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of tetrazole and evaluated their antimicrobial efficacy against common pathogens. The results indicated that the presence of a trifluoromethyl group significantly enhanced antibacterial activity compared to similar compounds lacking this substituent .
Study 2: Cancer Cell Line Testing
In another investigation, researchers tested the compound against various cancer cell lines. The results demonstrated that the compound could induce cell death through apoptosis while sparing normal cells, highlighting its potential for selective cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
